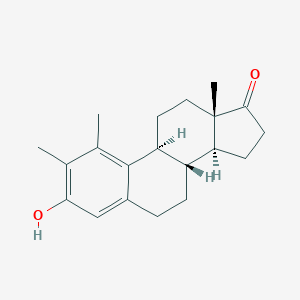
Sodium nonyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium nonyl sulfate is an anionic surfactant commonly used in various industrial and household applications. It is known for its excellent wetting, emulsifying, and detergent properties. The compound is composed of a nonyl group attached to a sulfate group, making it highly effective in reducing surface tension and enhancing the solubility of hydrophobic substances in water.
准备方法
Synthetic Routes and Reaction Conditions: Sodium nonyl sulfate is typically synthesized through the sulfation of nonyl alcohol. The reaction involves the following steps:
Sulfation: Nonyl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form nonyl sulfate.
Neutralization: The resulting nonyl sulfate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction conditions typically include a temperature range of 30-60°C and a molar ratio of sulfur trioxide to nonyl alcohol of 1:1 .
化学反应分析
Types of Reactions: Sodium nonyl sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonates.
Reduction: Under certain conditions, this compound can be reduced to nonyl alcohol.
Substitution: The sulfate group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Nonyl alcohol
Substitution: Various substituted nonyl compounds
科学研究应用
Sodium nonyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in micellar and microemulsion electrokinetic chromatography.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to solubilize hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
作用机制
The mechanism of action of sodium nonyl sulfate involves its ability to reduce surface tension and disrupt lipid bilayers. The compound interacts with the hydrophobic regions of lipid molecules, leading to the formation of micelles and the solubilization of hydrophobic substances. This property makes it effective in cleaning and emulsifying applications .
相似化合物的比较
- Sodium dodecyl sulfate
- Sodium lauryl sulfate
- Sodium octyl sulfate
Comparison: Sodium nonyl sulfate is unique due to its nonyl group, which provides distinct hydrophobic properties compared to other alkyl sulfates. It has a higher critical micelle concentration than sodium dodecyl sulfate and sodium lauryl sulfate, making it suitable for specific applications where lower surfactant concentrations are required .
属性
CAS 编号 |
1072-15-7 |
|---|---|
分子式 |
C9H20NaO4S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
sodium;nonyl sulfate |
InChI |
InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
InChI 键 |
FQIXOJDROMTZGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
1072-15-7 |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of anionic surfactants affect their interaction with Bovine Serum Albumin (BSA)?
A2: Research suggests a direct correlation between the alkyl chain length of anionic surfactants and their affinity for BSA []. Specifically, longer alkyl chains correspond to a stronger interaction. This trend is evident in the varying molar ratios of surfactant to BSA required to prevent the formation of modified monomers. For instance, Sodium Nonyl Sulfate requires a significantly higher molar ratio (~40) compared to Sodium Dodecyl Sulfate (7) or Sodium Tetradecyl Sulfate (5) to achieve the same effect []. This difference in affinity can be attributed to the increased hydrophobic interactions between the longer alkyl chain and nonpolar regions of the BSA molecule.
Q2: Can computational methods be used to study this compound self-assembly, and what insights can they provide?
A3: Yes, coarse-grained molecular dynamics (CG-MD) simulations offer valuable insights into the self-assembly behavior of this compound in aqueous solutions [, ]. These simulations can predict essential properties such as the critical micelle concentration (CMC), which signifies the concentration at which micelles start forming. While directly estimating CMC from high-concentration simulations may underestimate the value, incorporating the simulated free monomer concentration into theoretical models significantly improves CMC prediction accuracy []. Furthermore, CG-MD simulations can elucidate the morphology of this compound aggregates, revealing a potential transition from spherical to rod-like micelles at specific aggregation numbers, which tend to increase with longer alkyl chains [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)


![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)







![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)


